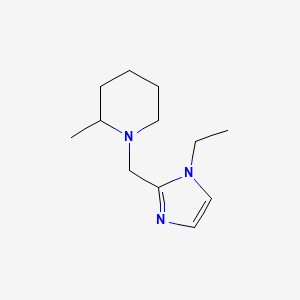

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine, also known as EIMDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Spin-Crossover Complexes

Research on imidazole derivatives has led to the synthesis of one-dimensional spin-crossover Iron(II) complexes, exemplified by 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine (HL(Me)). These complexes exhibit a steep one-step spin crossover (SCO) between high-spin and low-spin states, showing potential for applications in molecular switches and sensors due to their magnetic property changes with temperature. This behavior is influenced by anion size, with a detailed study providing insights into the design of SCO materials for advanced technologies (Nishi et al., 2010).

Corrosion Inhibition

Imidazole derivatives have been studied for their role as corrosion inhibitors. A notable work investigated 1-(2-ethylamino)-2-methylimidazoline and its effectiveness in protecting carbon steel against corrosion in acid media. The study utilized potentiodynamic polarization curves and electrochemical impedance spectroscopy, finding that imidazole derivatives are good corrosion inhibitors, offering a protective layer to metal surfaces in corrosive environments. This research opens avenues for developing more efficient and environmentally friendly corrosion inhibitors (Cruz et al., 2004).

Antimicrobial Activity

Imidazole frameworks have been explored for antimicrobial applications as well. A study synthesized 3-{[2,6-bis(4-substituted phenyl)-1- methylpiperidin-4-ylidene] amino}-2-thioxo-imidazolidin-4-one derivatives and evaluated their antimicrobial activity against a range of bacterial and fungal organisms. This research suggests that imidazole derivatives could serve as a basis for new antimicrobial agents, contributing to the ongoing battle against drug-resistant pathogens (Nasser et al., 2010).

Catalysis

In the field of catalysis, imidazole derivatives such as imidazol-2-ylidenes have been identified as efficient catalysts for transesterification and acylation reactions. These compounds demonstrate the ability to mediate chemical reactions at low catalyst loadings and room temperature, showcasing their potential in green chemistry and sustainable processes. The versatility and efficiency of N-heterocyclic carbenes in catalysis highlight the importance of imidazole derivatives in developing more efficient and environmentally benign catalytic processes (Grasa et al., 2003).

Mercury Ion Partitioning

Imidazole-based ionic liquids have been developed for the partitioning of mercury ions from aqueous solutions, presenting a novel approach to environmental cleanup and metal recovery. A study introduced a bis-imidazolium ionic liquid with an ethylene-glycol spacer, demonstrating enhanced mercury ion partitioning from water. This advancement in ionic liquid chemistry opens new paths for the selective removal of toxic metals from waste streams, contributing to environmental sustainability and the recovery of valuable resources (Holbrey et al., 2003).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-methyl-1h-imidazol-2-yl, have been found to interact with glycylpeptide n-tetradecanoyltransferase 1 in humans and yeast .

Mode of Action

It is likely that the compound interacts with its targets through the imidazole ring, a common feature in many biologically active molecules .

Biochemical Pathways

Imidazole derivatives are known to play key roles in various biochemical processes, including the synthesis of purines, histidine, and several other biomolecules .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Based on the known effects of similar compounds, it may influence cellular processes such as signal transduction, enzyme activity, and gene expression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of imidazole derivatives can be affected by exposure to light, heat, and certain chemicals .

Eigenschaften

IUPAC Name |

1-[(1-ethylimidazol-2-yl)methyl]-2-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-3-14-9-7-13-12(14)10-15-8-5-4-6-11(15)2/h7,9,11H,3-6,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIIVWPXFDBKKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CCCCC2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-ethyl-1H-imidazol-2-yl)methyl)-2-methylpiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2471387.png)

![tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate](/img/structure/B2471388.png)

![3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride](/img/structure/B2471400.png)